6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the glycosylation of 4,6-dichloropyrazolo[3,4-d]pyrimidine or 4-chloro-6-methylthiopyrazolo[3,4-d]pyrimidine. This process uses the corresponding trimethylsilyl intermediate and tetra-O-acetyl-beta-D-ribofuranose in the presence of trimethylsilyl triflate as a catalyst . The reaction conditions are carefully controlled to ensure selective glycosylation at the N1 position, resulting in the desired nucleoside product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and implementing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of analogues with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogues with different functional groups.
Scientific Research Applications
6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other nucleoside analogues.
Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.
Medicine: Its antitumor activity makes it a candidate for cancer treatment, especially for targeting indolent lymphoid malignancies.
Industry: It may be used in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase, preventing the replication of DNA and leading to cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-methoxy-2-(beta-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine: Another purine nucleoside analogue with similar antitumor activity.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure and are studied for their biological significance.
Alpha-nucleosides:
Uniqueness
6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structure and mechanism of action. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment. Additionally, its selective targeting of indolent lymphoid malignancies sets it apart from other nucleoside analogues.
Properties
IUPAC Name |
2-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-4-2-13-16(8(4)14-11(12)15-9)10-7(19)6(18)5(3-17)21-10/h2,5-7,10,17-19H,3H2,1H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAOSCWXAHXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=NN2C3C(C(C(O3)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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